

# An In-depth Technical Guide to 2-Chloro-3-(trifluoromethyl)quinoline

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## Compound of Interest

Compound Name: 2-Chloro-3-(trifluoromethyl)quinoline

Cat. No.: B1361088

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This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of **2-Chloro-3-(trifluoromethyl)quinoline**, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry.

## Chemical Identity and Structure

**2-Chloro-3-(trifluoromethyl)quinoline** is a substituted quinoline, which is a heterocyclic aromatic compound composed of a fused benzene and pyridine ring. The presence of a chlorine atom at the 2-position and a trifluoromethyl group at the 3-position significantly influences its chemical reactivity and biological activity.

The fundamental details of this compound are summarized below.

Identifier	Value
IUPAC Name	2-chloro-3-(trifluoromethyl)quinoline
CAS Number	25199-86-4[1][2]
Molecular Formula	C <sub>10</sub> H <sub>5</sub> ClF <sub>3</sub> N[1]
Molecular Weight	231.6 g/mol [1]
Canonical SMILES	C1=CC=C2C(=C1)C(=C(C(=N2)Cl)C(F)(F)F)

## Physicochemical Properties

The physicochemical properties of **2-Chloro-3-(trifluoromethyl)quinoline** are crucial for its handling, storage, and application in various chemical reactions and biological assays.

Property	Value	Source
Melting Point	98-100 °C	[1]
Boiling Point (Predicted)	282.1 ± 35.0 °C	[1]
Density (Predicted)	1.427 ± 0.06 g/cm <sup>3</sup>	[1]
pKa (Predicted)	-1.98 ± 0.50	[1]
Storage Temperature	2-8°C, under inert gas (Nitrogen or Argon)	[1]

## Synthesis and Experimental Protocols

The synthesis of substituted quinolines can be achieved through various established methods. While a specific, detailed experimental protocol for the direct synthesis of **2-Chloro-3-(trifluoromethyl)quinoline** is not readily available in the provided search results, a general and widely used method for creating similar quinoline structures is the Vilsmeier-Haack reaction. A general procedure for synthesizing 2-chloro-3-formyl quinolines, which are precursors to further substituted quinolines, is described.

General Protocol for Synthesis of Substituted 2-Chloro-3-formyl quinolines:

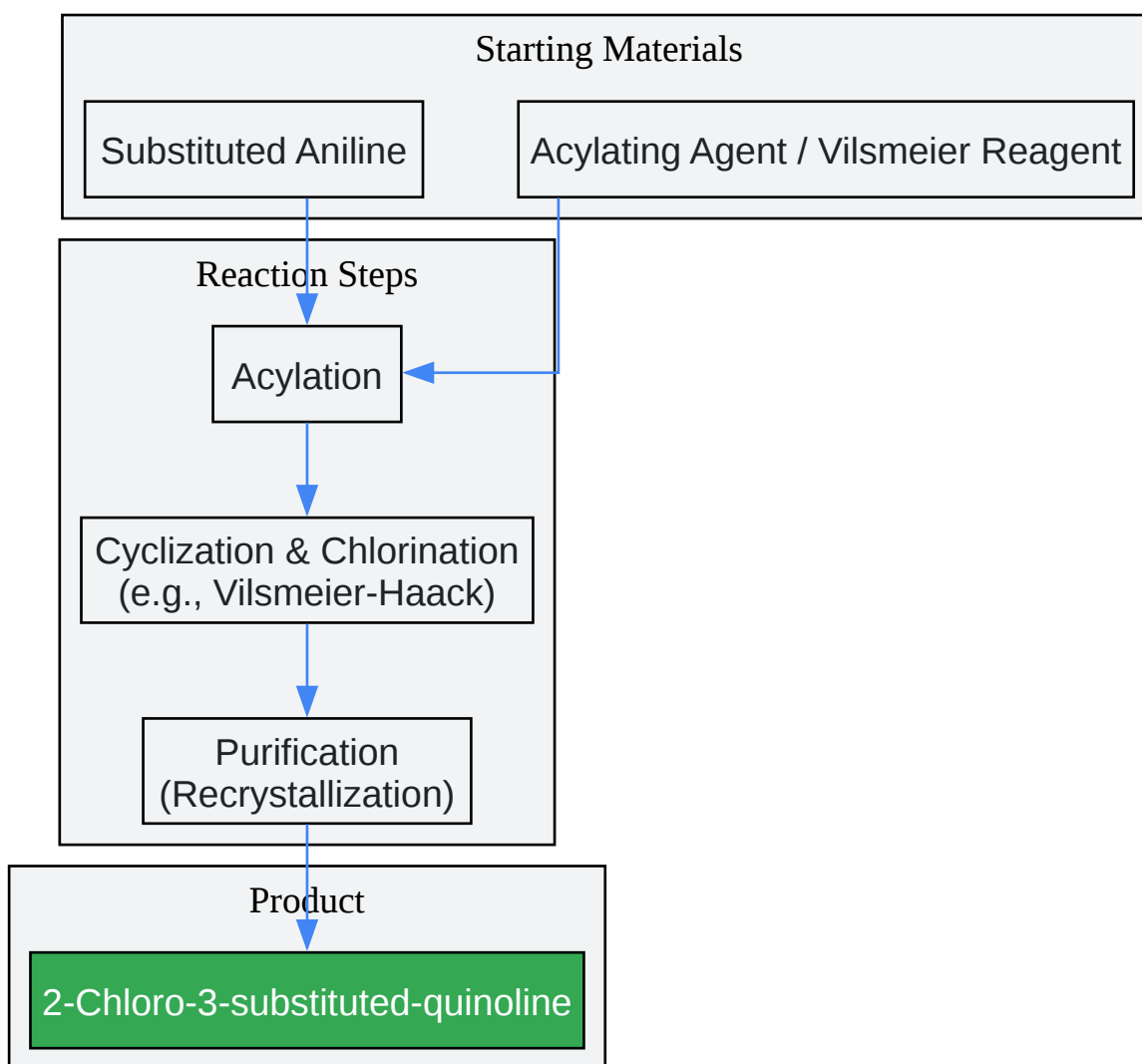
This procedure outlines a common pathway for creating the 2-chloroquinoline core, which can be a starting point for further modifications.

- Step 1: Acetanilide Preparation: An appropriate aniline is reacted with acetic anhydride in an aqueous medium to produce the corresponding substituted acetanilide.[3]
- Step 2: Vilsmeier-Haack Cyclization:
  - The substituted acetanilide (5 mmoles) is dissolved in dry N,N-dimethylformamide (DMF) (15 mmoles).[3]

- The solution is cooled to 0-15°C with continuous stirring.[3]
- Phosphorus oxychloride ( $\text{POCl}_3$ ) (35 mmoles) is added dropwise to the mixture.[3]
- The reaction mixture is then heated to 80-90°C and stirred for approximately 16 hours.[3]
- Step 3: Work-up and Purification:
  - The reaction mixture is poured onto crushed ice and stirred for one hour.[3]
  - The resulting solid precipitate is collected by filtration, washed thoroughly with water, and dried.[3]
  - The crude product is purified by recrystallization from a suitable solvent, such as ethyl acetate.[3]

To obtain **2-Chloro-3-(trifluoromethyl)quinoline**, a starting material with a trifluoromethyl group at the appropriate position would be necessary, and the formyl group from the Vilsmeier-Haack reaction would need to be replaced, or a different synthetic strategy employed.

Below is a conceptual workflow for the synthesis of functionalized quinolines.



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*Conceptual workflow for the synthesis of substituted quinolines.*

## Applications in Research and Drug Development

Quinoline and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in a wide array of pharmacologically active molecules.<sup>[4][5]</sup> They form the core structure of drugs with diverse therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory activities.<sup>[4][6]</sup>

The trifluoromethyl group is a common feature in modern pharmaceuticals, known to enhance properties such as metabolic stability and binding affinity.<sup>[7]</sup> The combination of the reactive 2-

chloroquinoline core with a trifluoromethyl group makes **2-Chloro-3-(trifluoromethyl)quinoline** a valuable building block for synthesizing novel therapeutic agents.

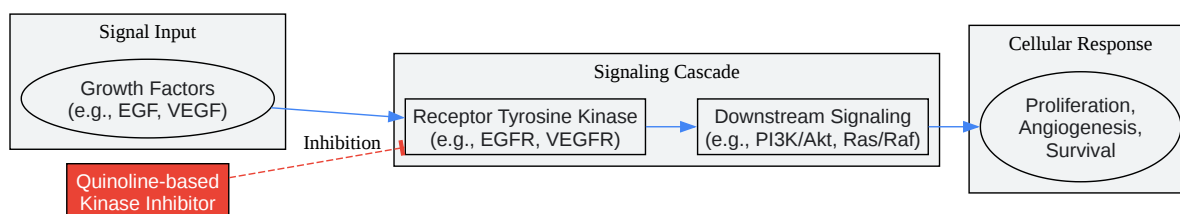
Potential Therapeutic Areas:

- **Anticancer Activity:** Quinoline derivatives are extensively investigated as anticancer agents. [4] They can act as kinase inhibitors, targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR and Ras/Raf/MEK pathways. [8]
- **Antimalarial Activity:** The quinoline ring is the cornerstone of many antimalarial drugs, including chloroquine and mefloquine. [4][9] Research into new quinoline derivatives continues in an effort to combat drug-resistant strains of malaria parasites. [6][9]
- **Antibacterial and Antifungal Agents:** Certain quinoline derivatives have shown promise as antibacterial and antifungal compounds. [10]

## Involvement in Cellular Signaling Pathways

Many quinoline-based small molecules have been developed as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. [11] These compounds can target receptors like c-Met, EGFR (Epidermal Growth Factor Receptor), and VEGFR (Vascular Endothelial Growth Factor Receptor), thereby disrupting downstream signaling cascades that promote tumor growth and survival. [4][8]

The diagram below illustrates the general mechanism by which quinoline-based kinase inhibitors can interrupt oncogenic signaling.

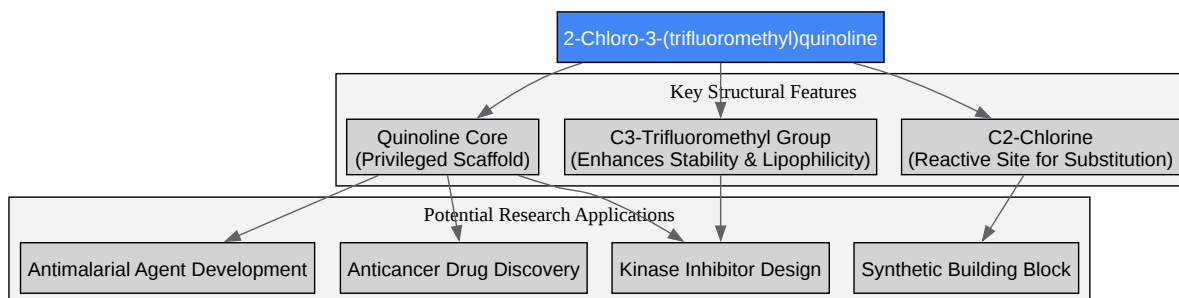


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*Quinoline derivatives as inhibitors of oncogenic signaling pathways.*

## Logical Relationships and Research Potential

The chemical structure of **2-Chloro-3-(trifluoromethyl)quinoline** provides a foundation for diverse chemical modifications, leading to a broad range of potential biological activities. The logical relationship between its structural features and its research applications is depicted below.



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*Structural features and their relation to research applications.*

## Conclusion

**2-Chloro-3-(trifluoromethyl)quinoline** is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its distinct structural features—a privileged quinoline scaffold, a reactive chlorine atom, and a bio-enhancing trifluoromethyl group—make it an attractive starting material for the synthesis of novel molecules with potential therapeutic activities, particularly in the fields of oncology and infectious diseases. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

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